molecular formula C12H14ClF4N B12041210 4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine hydrochloride

4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine hydrochloride

Cat. No.: B12041210
M. Wt: 283.69 g/mol
InChI Key: SRUGRVNXQHLDPS-UHFFFAOYSA-N
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Description

4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride, also known as AldrichCPR, is a chemical compound with the empirical formula C12H14ClF4N and a molecular weight of 283.69 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluorinated phenyl group, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with piperidine under specific conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products.

Scientific Research Applications

4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The unique combination of fluorine atoms in 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride contributes to its distinct chemical behavior and research potential.

Properties

Molecular Formula

C12H14ClF4N

Molecular Weight

283.69 g/mol

IUPAC Name

4-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine;hydrochloride

InChI

InChI=1S/C12H13F4N.ClH/c13-11-7-9(12(14,15)16)1-2-10(11)8-3-5-17-6-4-8;/h1-2,7-8,17H,3-6H2;1H

InChI Key

SRUGRVNXQHLDPS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)F.Cl

Origin of Product

United States

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